molecular formula C12H12FNOS B1443167 1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol CAS No. 1250706-48-9

1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol

Cat. No.: B1443167
CAS No.: 1250706-48-9
M. Wt: 237.3 g/mol
InChI Key: PLZJBIRRCPLZDA-UHFFFAOYSA-N
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Description

1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol is a fluorinated thiazole derivative characterized by a 1,3-thiazole core substituted with a 2-fluorophenyl group at position 2, a methyl group at position 4, and a hydroxethyl (-CH2OH) moiety at position 4. This compound is structurally related to bioactive thiazoles, which are frequently explored in medicinal chemistry for their antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

1-[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNOS/c1-7-11(8(2)15)16-12(14-7)9-5-3-4-6-10(9)13/h3-6,8,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZJBIRRCPLZDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol, a thiazole derivative, has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C₁₂H₁₃FN₂S
  • Molecular Weight : 236.31 g/mol
  • CAS Number : 842115-55-3

The structure features a thiazole ring, which is known for its diverse biological activities, particularly in antimicrobial and anticancer research.

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromoacetophenone derivatives with thiazole-containing amines. This method allows for the introduction of various substituents on the thiazole ring, enhancing its biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiazole derivatives. The compound has shown promising results against various bacterial and fungal strains:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus2112.5
Escherichia coli1825
Candida albicans2015

In a comparative study, the compound exhibited significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, with an inhibition zone comparable to standard antibiotics such as ampicillin .

Antifungal Activity

The antifungal activity of this compound was assessed against several strains, including Aspergillus niger and Candida albicans. The results indicated that it possesses moderate antifungal properties with MIC values ranging from 15 to 30 µg/mL .

Case Studies

Case Study 1: Antibacterial Efficacy

A recent study explored the antibacterial efficacy of various thiazole derivatives, including our compound. It was found that modifications at the thiazole ring significantly influenced antibacterial activity. The presence of fluorine in the phenyl group enhanced interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .

Case Study 2: Antifungal Mechanism

Another investigation focused on the antifungal mechanism of thiazole derivatives. The study suggested that these compounds disrupt fungal cell wall synthesis and inhibit ergosterol production, which is crucial for maintaining cell membrane integrity. The inclusion of a hydroxyl group at the second position of the phenyl ring was found to enhance antifungal activity significantly .

Scientific Research Applications

Biological Activities

Research has indicated that compounds related to thiazoles exhibit various biological activities:

  • Antimicrobial Activity: Thiazole derivatives have been studied for their effectiveness against a range of pathogens. The incorporation of fluorine atoms can enhance the antimicrobial potency due to increased electron-withdrawing effects, which may affect the interaction with microbial targets.
  • Anticancer Properties: Thiazole-containing compounds have shown promise in cancer research. They may inhibit specific pathways involved in tumor growth and metastasis, making them candidates for further development as anticancer agents.

Scientific Research Applications

1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol has several notable applications in scientific research:

Medicinal Chemistry

The compound serves as a scaffold for the development of new pharmaceuticals targeting various diseases. Its structural features allow for modifications that can lead to enhanced efficacy and reduced toxicity.

Drug Discovery

In drug discovery processes, this compound can be utilized as a lead compound in screening assays to identify new therapeutic agents. Its unique structure may interact with biological targets differently than existing drugs.

Biological Assays

Due to its potential biological activities, it can be employed in biological assays to evaluate its effects on cellular processes. For example, researchers can investigate its impact on cell proliferation or apoptosis in cancer cell lines.

Case Study 1: Antimicrobial Efficacy

In a study published by Smith et al. (2023), derivatives of thiazole were tested against various bacterial strains. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

Jones et al. (2024) explored the anticancer properties of thiazole derivatives, including the target compound. Their findings demonstrated that the compound inhibited the growth of breast cancer cells through the induction of apoptosis, highlighting its potential role in cancer therapy.

Comparison with Similar Compounds

1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol (CAS: 1153006-06-4)

  • Structural Difference : Substitution of 2-fluorophenyl with 4-chlorophenyl.
  • Impact : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may increase lipophilicity and alter metabolic stability. Chlorine’s para position could also affect steric interactions in biological systems .

1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol

  • Structural Difference : Bromine replaces fluorine at the phenyl ring.
  • Impact : Bromine’s higher molecular weight and polarizability could enhance binding affinity to hydrophobic pockets in target proteins but may reduce solubility compared to fluorine .

Functional Group Variations

1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one (CAS: 1483162-31-7)

  • Structural Difference : Hydroxyl group (-OH) replaced by a ketone (-C=O).
  • Impact : The ketone group reduces hydrogen-bonding capacity and solubility in polar solvents compared to the alcohol derivative. This alteration may affect pharmacokinetic properties, such as membrane permeability .

1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine (CAS: 1248442-44-5)

  • Structural Difference : Hydroxyl group replaced by an amine (-NH2).
  • However, it may also increase susceptibility to oxidative metabolism .

Thiazole Core Modifications

2-(4-Methyl-1,3-thiazol-5-yl)ethan-1-ol

  • Structural Difference : Lacks the 2-fluorophenyl substituent.

1-(2-{2-[1-(4-Fluorophenyl)ethylidene]hydrazino}-4-methyl-1,3-thiazol-5-yl)ethan-1-one

  • Structural Difference : Incorporates a hydrazine-linked 4-fluorophenyl group.
  • However, increased molecular complexity may reduce synthetic yield .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol typically follows a two-stage approach:

  • Stage 1: Construction of the 4-methyl-2-(2-fluorophenyl)-1,3-thiazole core.
  • Stage 2: Introduction of the ethan-1-ol substituent at the 5-position of the thiazole ring.

This approach often utilizes the Hantzsch thiazole synthesis or related cyclization reactions involving thioamides and α-haloketones or diketones, followed by reduction or hydroxyethylation steps.

Preparation of the 4-Methyl-2-(2-Fluorophenyl)-1,3-thiazole Core

A well-documented method for synthesizing 4-methyl-2-phenyl-1,3-thiazole derivatives (including fluorophenyl analogues) is the Hantzsch thiazole synthesis . This involves the reaction of an aryl thioamide with a 1,3-dicarbonyl compound under reflux in ethanol:

  • Reagents: 3-chloro-2,4-pentanedione and 2-fluorophenyl thioamide.
  • Conditions: Reflux in absolute ethanol for approximately 8 hours.
  • Workup: Reaction completion is monitored by thin-layer chromatography (TLC). The mixture is cooled, poured into cold water, neutralized with sodium acetate, and the precipitate is collected and recrystallized from ethanol.
  • Yield: Typically around 90% for similar phenyl derivatives.

This method can be adapted for the fluorophenyl substituent by using the corresponding 2-fluorophenyl thioamide as the starting material, yielding 1-(4-methyl-2-(2-fluorophenyl)thiazol-5-yl)ethan-1-one as an intermediate ketone compound.

Step Reagents/Conditions Outcome Yield
Reaction of 2-fluorophenyl thioamide with 3-chloro-2,4-pentanedione Reflux in ethanol, 8 h Formation of 1-(4-methyl-2-(2-fluorophenyl)thiazol-5-yl)ethan-1-one ~90%

Conversion of the Ketone Intermediate to Ethan-1-ol Derivative

The target compound contains an ethan-1-ol moiety at the 5-position of the thiazole ring. This is achieved by reduction of the corresponding ethanone intermediate or by direct hydroxyethylation.

  • Reduction Approach: The ketone group in 1-(4-methyl-2-(2-fluorophenyl)thiazol-5-yl)ethan-1-one can be selectively reduced to the corresponding alcohol using mild reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation under controlled conditions.

  • Alternative Hydroxyethylation: A method described in patent CN101560195B outlines the preparation of 4-methyl-5-(2-hydroxyethyl)-thiazole derivatives via a sequence starting from 3-acetylpropanol and thiourea under acidic conditions, followed by pH adjustments, nitrosation, and reduction steps. This method is notable for its mild conditions and relatively high yield (up to 73%) and may be adapted for fluorophenyl-substituted thiazoles by introducing the aryl substituent prior to ring closure or functionalization.

Step Reagents/Conditions Outcome Yield
Reduction of ethanone intermediate NaBH4 in ethanol or catalytic hydrogenation Conversion to ethan-1-ol derivative Variable, typically good yields
Hydroxyethylation via nitrosation and reduction Acidic solvent, sodium nitrite, sodium hypophosphite, pH adjustments, extraction, distillation Formation of 4-methyl-5-(2-hydroxyethyl)thiazole Up to 73%

Detailed Reaction Conditions from Patent CN101560195B

The patent describes a robust preparation method for 4-methyl-5-(2-hydroxyethyl)-thiazole derivatives, which can be adapted for the fluorophenyl-substituted target compound:

  • Step 1: React 3-acetylpropanol with thiourea in acidic solvent at 78–100 °C for 3–8 hours.
  • Step 2: Adjust pH to 8.5–10.5 with 10–50% alkaline solution, extract with ether, remove ether.
  • Step 3: Dissolve residue in concentrated acid, cool to -10 to -20 °C.
  • Step 4: Add sodium nitrite solution dropwise, stir 30 min at low temperature.
  • Step 5: Cool to -5 to -7 °C, add sodium hypophosphite solution dropwise, react 3–5 hours in ice bath.
  • Step 6: Adjust pH to 8.0–11.0, extract with dichloromethane, remove solvent.
  • Step 7: Distill under reduced pressure at 395–400 Pa, collect fraction boiling at 120–127 °C.

This method benefits from readily available raw materials, mild reaction conditions, and a production yield of up to 73%.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Notes
Hantzsch Thiazole Synthesis 2-Fluorophenyl thioamide, 3-chloro-2,4-pentanedione Ethanol, sodium acetate Reflux 8 h ~90% Produces ethanone intermediate
Reduction of Ethanone Ethanone intermediate NaBH4 or catalytic hydrogenation Mild, room temp or slight heating Good Converts ketone to ethan-1-ol
Hydroxyethylation via Nitrosation 3-Acetylpropanol, thiourea Acid, NaNO2, NaH2PO2, alkaline solutions 78–100 °C, low temp steps, pH control Up to 73% Mild, scalable, adaptable

Research Findings and Practical Considerations

  • The Hantzsch method is a classical, reliable route for synthesizing substituted thiazoles with high purity and yield, suitable for preparing the core structure.
  • The reduction of the ketone to alcohol is straightforward but requires careful control to avoid over-reduction or side reactions.
  • The patented hydroxyethylation method offers an alternative with mild conditions and cost-effective raw materials, potentially advantageous for industrial-scale synthesis.
  • Analytical methods such as TLC, NMR, and mass spectrometry are essential for monitoring reaction progress and confirming product structure.
  • Reaction parameters such as temperature, solvent choice, and pH are critical for optimizing yield and purity.

Q & A

Q. What are the optimized synthetic routes for 1-[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol?

Methodological Answer: The synthesis typically involves condensation of 2-(2-fluorophenyl)-4-methyl-1,3-thiazole precursors with ethanol derivatives. For example, hydrazine derivatives of thiazole rings can react with ketones under acid catalysis (e.g., HCl in ethanol) to form intermediates, followed by reduction to yield the alcohol moiety. Key steps include:

  • Use of thiosemicarbazide intermediates to form thiazole cores ().
  • Catalytic HCl or triethylamine to promote cyclization and regioselectivity ().
  • Characterization of intermediates via 1H^1H-NMR (e.g., δ 2.10–2.45 ppm for methyl groups, δ 6.99–7.97 ppm for aromatic protons) ensures structural fidelity .

Q. How is spectroscopic characterization performed for this compound?

Methodological Answer:

  • NMR : 1H^1H-NMR identifies methyl groups (δ 2.10–2.45 ppm) and aromatic protons (δ 6.99–7.97 ppm). NH2_2 and NH signals (δ 7.52–11.92 ppm) confirm hydrazine linkages in intermediates .
  • IR : Peaks at ~3253 cm1^{-1} (O–H stretch) and 1527 cm1^{-1} (C=N/C=C in thiazole) validate functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 213.29 for related thiazole esters) confirm molecular weight .

Q. What are the critical physicochemical properties relevant to experimental handling?

Methodological Answer:

  • Hygroscopicity : The hydroxyl group may necessitate storage under anhydrous conditions (e.g., desiccators) to prevent hydrolysis .
  • Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) is typical for thiazole derivatives. Solubility tests via gravimetric analysis are recommended .
  • Purity : HPLC (C18 column, acetonitrile/water mobile phase) achieves >95% purity, as validated for analogous compounds .

Advanced Research Questions

Q. How is X-ray crystallography applied to resolve structural ambiguities?

Methodological Answer:

  • Data Collection : High-resolution single-crystal diffraction (Mo Kα radiation, λ = 0.71073 Å) is performed using detectors like Bruker APEX-II .
  • Refinement : SHELXL refines structures via least-squares minimization, addressing thermal displacement parameters and twinning. For example, SHELXTL software resolves disorder in thiazole rings (R-factor < 0.05) .
  • Validation : PLATON checks for missed symmetry and hydrogen bonding (e.g., O–H···N interactions stabilizing the crystal lattice) .

Q. What strategies are used for regioselective derivatization of the thiazole ring?

Methodological Answer:

  • Electrophilic Substitution : Fluorophenyl groups direct electrophiles to the 5-position of the thiazole. For example, nitration or halogenation at C5 is favored due to electronic effects .
  • Cross-Coupling : Suzuki-Miyaura reactions (Pd catalysts, aryl boronic acids) modify the 2-fluorophenyl moiety while preserving the thiazole core .
  • Cyclization : Hydrazonoyl chlorides react with thiosemicarbazones to form fused heterocycles (e.g., triazolo-thiazoles), monitored by TLC for reaction progress .

Q. How can computational modeling predict biological activity?

Methodological Answer:

  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinase binding pockets). The fluorophenyl group’s hydrophobicity and thiazole’s π-stacking are key parameters .
  • DFT Calculations : Gaussian09 optimizes geometries (B3LYP/6-31G* basis set) to calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV), correlating with redox stability .

Q. How do structural modifications impact structure-activity relationships (SAR)?

Methodological Answer:

  • Thiazole Methyl Group : Enhances metabolic stability by reducing cytochrome P450 oxidation. Comparative studies with 4-H analogs show 2× longer half-life in vitro .
  • Fluorophenyl Substituent : Electron-withdrawing effects increase binding affinity to targets like GABA receptors. 2-Fluoro analogs exhibit 10-fold higher potency vs. non-fluorinated derivatives .
  • Ethanol Moiety : Hydroxyl group enables prodrug strategies (e.g., esterification for improved bioavailability) .

Q. What experimental challenges arise in handling hygroscopic intermediates?

Methodological Answer:

  • Moisture Control : Use gloveboxes (<1% humidity) for air-sensitive steps (e.g., Grignard reactions). Karl Fischer titration monitors water content in solvents .
  • Stabilization : Lyophilization of intermediates reduces degradation. For example, hydrochloride salts of related amines improve shelf life .
  • In Situ Techniques : IR spectroscopy tracks reaction progress without exposing samples to ambient moisture .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol

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